Tariquidar dihydrochloride

PET Imaging Oncology P-glycoprotein

Generic substitution risks in P-gp studies-affinity varies >10-fold across inhibitors. Tariquidar dihydrochloride eliminates this variability: • Kd 5.1 nM with 60-70% ATPase inhibition (IC50 43 nM), enabling complete MDR reversal at 25-80 nM • Concentration-dependent selectivity: below 100 nM, inhibits P-gp without confounding BCRP interaction-unlike dual inhibitors • Validated PET tracer backbone ([11C]tariquidar) for non-invasive P-gp quantification at the BBB and in tumors Supplied ≥98% pure (HPLC), stored at -20°C, shipped ambient. Bulk quantities available for reproducible longitudinal studies.

Molecular Formula C38H38N4O6.2HCl
Molecular Weight 719.66
Cat. No. B1574528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTariquidar dihydrochloride
SynonymsN-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarbxamide dihydrochloride
Molecular FormulaC38H38N4O6.2HCl
Molecular Weight719.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tariquidar Dihydrochloride: High-Affinity P-gp Inhibitor


Tariquidar dihydrochloride (XR9576) is a potent, non-competitive, third-generation inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette transporter central to multidrug resistance . It exhibits high affinity for P-gp with a dissociation constant (Kd) of 5.1 nM in the CHrB30 cell line and effectively reverses drug resistance in multidrug-resistant (MDR) cell lines . Unlike earlier generations, it was advanced to Phase 3 clinical trials for its ability to block ATP binding and hydrolysis, thereby preventing P-gp-mediated drug efflux [1].

Tariquidar Dihydrochloride: Non-Interchangeable with Other P-gp Inhibitors


Generic substitution among P-glycoprotein inhibitors carries significant experimental risk due to marked differences in binding affinity, functional potency, and selectivity across transporter families. For example, while tariquidar binds P-gp with a Kd of 5.1 nM, the related inhibitor zosuquidar has a Ki of 60 nM, indicating a ~12-fold difference in affinity that directly impacts effective dosing in functional assays . Furthermore, the in vivo potency and off-target profile at the blood-brain barrier differ substantially; tariquidar and elacridar both increase brain distribution of P-gp substrates, but elacridar is threefold more potent in vivo, necessitating distinct dosing regimens and complicating cross-study comparisons [1]. Direct substitution without calibration can therefore invalidate comparative pharmacology and lead to erroneous conclusions regarding transporter function and drug resistance reversal.

Tariquidar Dihydrochloride: Head-to-Head Comparisons


Superior P-gp Expression Discrimination over Elacridar in PET Imaging

In a comparative small-animal PET study using murine breast cancer models, [11C]tariquidar demonstrated a significantly higher ability to discriminate between tumors with high and low P-gp expression compared to [11C]elacridar. The mean ± SD area under the time-activity curve (AUC0-60) for [11C]tariquidar was 38.8 ± 2.2 min in high P-gp-expressing tumors versus 25.0 ± 5.3 min in low-expressing tumors (p = 0.016). In contrast, [11C]elacridar and the substrate radiotracer (R)-[11C]verapamil were unable to discriminate between these tumor models, underscoring tariquidar's unique suitability as a PET tracer for quantifying P-gp expression [1].

PET Imaging Oncology P-glycoprotein

In Vivo Potency at the Blood-Brain Barrier vs Elacridar

A dose-response study in rats using (R)-[11C]verapamil PET quantified the relative in vivo potency of tariquidar and elacridar at the blood-brain barrier. While both compounds were able to increase brain distribution of the P-gp substrate verapamil by up to 11-fold over baseline, elacridar was approximately three times more potent than tariquidar in achieving this effect [1]. This quantitative potency difference is critical for selecting appropriate doses when designing in vivo experiments or interpreting cross-study data.

Blood-Brain Barrier Pharmacokinetics Neuropharmacology

Higher P-gp Affinity than Zosuquidar

Tariquidar demonstrates a substantially higher binding affinity for P-glycoprotein compared to zosuquidar. The dissociation constant (Kd) for tariquidar is 5.1 nM in the CHrB30 cell line , whereas zosuquidar has a reported inhibition constant (Ki) of 60 nM in a cell-free assay . This represents an approximately 12-fold difference in affinity, which can translate to a lower required concentration of tariquidar to achieve equivalent transporter inhibition in functional assays.

Receptor Binding In Vitro Pharmacology Multidrug Resistance

Concentration-Dependent Switch from P-gp to Dual P-gp/BCRP Inhibition

Tariquidar exhibits a unique, concentration-dependent selectivity profile that distinguishes it from many pan-inhibitors. At low concentrations, it acts selectively as a P-gp inhibitor and a BCRP substrate. However, at concentrations ≥100 nM, it becomes a dual inhibitor of both P-gp and BCRP [1]. This biphasic behavior contrasts with elacridar, which is a potent dual P-gp/BCRP inhibitor even at low concentrations (IC50 for BCRP ~50 nM) [2]. This property allows researchers to fine-tune experimental conditions to study P-gp in isolation or combined transporter effects using the same compound.

Transporter Selectivity BCRP In Vitro Assays

Tariquidar Dihydrochloride: Research Applications in Transporter Studies


P-gp Expression PET Imaging in Oncology and Neuroscience

Tariquidar, when radiolabeled as [11C]tariquidar, is the only validated PET tracer among third-generation P-gp inhibitors capable of discriminating between tissues with high and low P-gp expression. This makes it an essential procurement choice for research groups aiming to quantify P-gp density at the blood-brain barrier or in solid tumors non-invasively, as evidenced by its superior performance over [11C]elacridar and (R)-[11C]verapamil in murine models [1].

In Vitro P-gp-Specific Efflux Mechanisms

For experiments where the goal is to isolate the function of P-gp without confounding inhibition of BCRP, tariquidar's concentration-dependent selectivity is critical. By using tariquidar at concentrations below 100 nM, researchers can selectively inhibit P-gp while minimizing BCRP interaction, a capability not offered by dual inhibitors like elacridar [2]. This enables cleaner interpretation of data in studies focused on P-gp-specific drug transport and resistance reversal.

Modulation of Brain Penetration in Rodent Models

Tariquidar is a valuable tool for enhancing brain distribution of co-administered P-gp substrate drugs in rodent studies, with confirmed increases up to 11-fold [3]. Its use is particularly indicated when a moderate, sustained P-gp inhibition is desired, as it is approximately threefold less potent than elacridar, allowing for a wider therapeutic window to study pharmacokinetic interactions without complete transporter saturation [3].

Multidrug Resistance Reversal in Cell Assays

In in vitro models of multidrug resistance, tariquidar at concentrations of 25-80 nM can achieve complete reversal of resistance to chemotherapeutics such as doxorubicin, paclitaxel, and etoposide in MDR cell lines . Its high affinity (Kd = 5.1 nM) and ability to inhibit P-gp ATPase activity by 60-70% (IC50 = 43 nM) provide a robust and reproducible benchmark for evaluating novel resistance reversal agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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